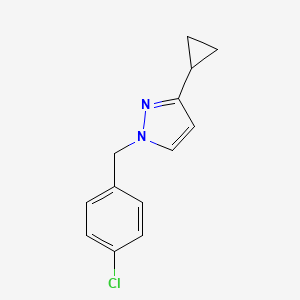
1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a 4-chlorobenzyl group and a cyclopropyl group attached to the pyrazole ring.
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring substituted with a 4-chlorobenzyl group and a cyclopropyl group. The exact structure and conformation would depend on the specific synthetic route and conditions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-withdrawing 4-chlorobenzyl group and the strain of the cyclopropyl ring. It might undergo reactions typical for pyrazoles, such as nucleophilic substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Molecular Structure
Research has been conducted on the synthesis and conformational studies of pyrazole derivatives, focusing on the molecular and crystal structure determination. For example, Channar et al. (2019) synthesized a pyrazole derivative and analyzed its structure through X-ray diffraction, revealing insights into the conformation and interactions within the crystal structure (Channar et al., 2019).
Chemical Reactions and Mechanisms
The 1,3-dipolar cycloaddition reactions involving pyrazoles have been studied, leading to the synthesis of novel compounds. Hamdi et al. (2005) explored the regioselective 1,3-dipolar cycloaddition of 2-diazopropane to propargylic alcohols, resulting in 3H-pyrazoles and highlighting the formation mechanisms (Hamdi et al., 2005).
Applications in Organic Synthesis
There's a significant interest in the use of pyrazole derivatives for synthesizing complex organic molecules. For instance, research on the reactivity of 5-aminopyrazoles bearing a cyclopropyl group at C3-position in palladium-catalyzed direct C4-arylation has shown promising results for the formation of regioselective C4-arylated pyrazoles without decomposing the cyclopropyl unit (Sidhom et al., 2018).
Advanced Materials and Photophysics
Some studies have focused on the photophysical properties of pyrazole derivatives, aiming at applications in materials science, such as the development of blue light emitters and the understanding of molecular rearrangements under light exposure (Arnal et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-cyclopropylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-12-5-1-10(2-6-12)9-16-8-7-13(15-16)11-3-4-11/h1-2,5-8,11H,3-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHALWGJPYIOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324270 |
Source


|
| Record name | 1-[(4-chlorophenyl)methyl]-3-cyclopropylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
956796-63-7 |
Source


|
| Record name | 1-[(4-chlorophenyl)methyl]-3-cyclopropylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2998916.png)
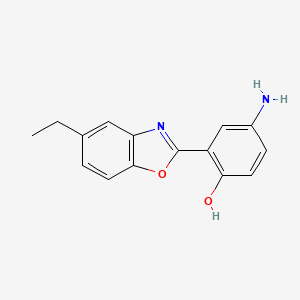
![1-Methyl-3-([(1-phenylethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2998919.png)


![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2998922.png)
![2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propylacetamide](/img/structure/B2998924.png)
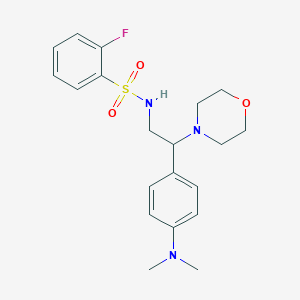
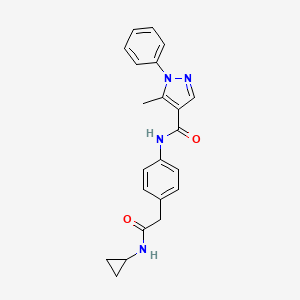

![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2998930.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(3-methyl-1-benzofuran-2-yl)ethylamino]acetamide](/img/structure/B2998931.png)
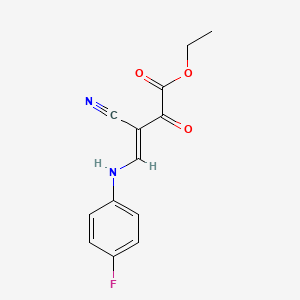
![3-(3,4-Dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2998939.png)